Cas no 930428-13-0 (N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide)

N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide is a synthetic organic compound featuring a 1,3-dioxaindane core linked to a phenylvinylsulfonamide-propanamide moiety. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold due to the presence of sulfonamide and amide functional groups, which are often associated with pharmacological activity. The compound’s design may offer advantages in solubility and binding affinity, attributed to the balanced hydrophobic (phenyl) and hydrophilic (sulfonamide, dioxane) components. Its modular architecture allows for further derivatization, making it a versatile candidate for drug discovery or biochemical research. Stability under physiological conditions is anticipated due to the dioxaindane framework.
N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide structure
930428-13-0 structure
Product name:N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide
CAS No:930428-13-0
MF:C19H20N2O5S
MW:388.437503814697
CID:5967441
PubChem ID:17425256

N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide Chemical and Physical Properties

Names and Identifiers

    • Z31428691
    • EN300-18141760
    • 930428-13-0
    • N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide
    • Inchi: 1S/C19H20N2O5S/c22-19(20-13-16-6-7-17-18(12-16)26-14-25-17)8-10-21-27(23,24)11-9-15-4-2-1-3-5-15/h1-7,9,11-12,21H,8,10,13-14H2,(H,20,22)/b11-9+
    • InChI Key: QCNCWWDGNVBGRG-PKNBQFBNSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NCCC(NCC1=CC=C2C(=C1)OCO2)=O)(=O)=O

Computed Properties

  • Exact Mass: 388.10929292g/mol
  • Monoisotopic Mass: 388.10929292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 102Ų

N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18141760-0.05g
930428-13-0 90%
0.05g
$212.0 2023-09-19

Additional information on N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide

Research Briefing on N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide (CAS: 930428-13-0)

N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide (CAS: 930428-13-0) is a novel small-molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound features a unique structural scaffold combining a 1,3-dioxaindan moiety with a phenylvinylsulfonamide group, which suggests potential bioactivity in modulating protein-protein interactions or enzyme inhibition. Recent studies have explored its synthesis, physicochemical properties, and preliminary biological evaluations, positioning it as a promising candidate for further drug development.

The synthesis of N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide involves a multi-step process, starting with the functionalization of the 1,3-dioxaindan core followed by conjugation with the sulfonamide-bearing side chain. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route with improved yield and purity, critical for scaling up production for preclinical studies. The compound's stability under physiological conditions and its solubility profile have also been characterized, showing favorable properties for in vitro and in vivo applications.

Preliminary biological screening has revealed that N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide exhibits inhibitory activity against certain kinases and proteases, which are often implicated in cancer and inflammatory diseases. In particular, a 2024 study demonstrated its potent inhibition of the NF-κB signaling pathway in cell-based assays, suggesting potential anti-inflammatory and anti-cancer applications. Further mechanistic studies are underway to elucidate its precise molecular targets and downstream effects.

In addition to its therapeutic potential, this compound has also been investigated as a chemical probe to study protein-ligand interactions. Its unique structure allows for selective binding to specific protein domains, making it a valuable tool for structural biology and drug discovery. Recent X-ray crystallography data has provided insights into its binding mode, which could inform the design of derivatives with enhanced potency and selectivity.

Despite these promising findings, challenges remain in the development of N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide as a drug candidate. Pharmacokinetic studies indicate moderate bioavailability, and efforts are ongoing to optimize its ADME (absorption, distribution, metabolism, and excretion) properties. Additionally, toxicology assessments are needed to ensure its safety profile before advancing to clinical trials. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate its development.

In conclusion, N-[(1,3-dioxaindan-5-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide represents an exciting area of research in chemical biology and medicinal chemistry. Its unique structural features and preliminary bioactivity data highlight its potential as both a therapeutic agent and a research tool. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will be critical for its future applications in drug discovery and development.

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